

An In-Depth Technical Guide to Undecanedinitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecanedinitrile

Cat. No.: B1584896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedinitrile, a linear aliphatic dinitrile, is a molecule of significant interest in various fields of chemical synthesis and material science. Its bifunctional nature, characterized by two terminal nitrile groups on an eleven-carbon backbone, makes it a versatile building block for the synthesis of polymers, specialty chemicals, and potentially as an intermediate in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of **undecanedinitrile**, including its chemical identity, physical and chemical properties, a representative synthetic protocol, and its key applications. A critical distinction is made between **undecanedinitrile** and its mononitrile counterpart, undecanenitrile, to ensure clarity and precision in scientific communication and application.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and identifiers for **undecanedinitrile** is fundamental for accurate sourcing, handling, and utilization in research and development.

Synonyms and Alternative Names

The most common and unambiguous synonym for **undecanedinitrile** is 1,9-Dicyanononane. This name explicitly denotes the presence of two cyano (-CN) groups at the termini of a nine-

carbon chain, which, including the two nitrile carbons, constitutes the eleven-carbon backbone of **undecanedinitrile**. It is crucial to distinguish this from "undecanenitrile," a different compound with only one nitrile group.

Chemical Structure and Identifiers

The structural representation and key identifiers of **undecanedinitrile** are summarized in the table below.

Identifier	Value
IUPAC Name	Undecanedinitrile
Synonym	1,9-Dicyanononane
CAS Registry Number	71172-36-6 [1]
Molecular Formula	C ₁₁ H ₁₈ N ₂ [1]
Molecular Weight	178.28 g/mol [1]
SMILES	N#CCCCCCCCCCC#N
InChI	InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2

The linear structure of **undecanedinitrile**, with reactive nitrile groups at both ends, is central to its utility in polymerization and other synthetic transformations.

Caption: Chemical structure of **Undecanedinitrile**.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the handling and application of **undecanedinitrile**.

Physical Properties

Undecanedinitrile is typically a clear, colorless to almost colorless liquid at room temperature.

[\[1\]](#) Key physical properties are summarized below.

Property	Value	Source
Physical State	Liquid	[1]
Appearance	Clear, Colorless to Almost Colorless	[1]
Boiling Point	190 °C at 7 mmHg	
Density	0.91 g/cm ³	
Refractive Index	1.4480 to 1.4510	
Solubility	Low solubility in water; soluble in organic solvents like ethanol and acetone.	

Safety and Handling

Undecanedinitrile is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[\[1\]](#) Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

- H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Precautionary Statements:

- P261: Avoid breathing mist, vapors, or spray.
- P280: Wear protective gloves, protective clothing, and eye protection.
- P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

- P302+P352+P312+P361+P364: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing and wash it before reuse.

In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Water may be ineffective and could spread the fire.[\[1\]](#)

Synthesis of Undecanedinitrile

The synthesis of **undecanedinitrile** can be achieved through various methods, with a common route involving the conversion of the corresponding dicarboxylic acid, undecanedioic acid. The following is a representative experimental protocol based on the general synthesis of dinitriles from diacids.

Representative Synthetic Protocol: From Undecanedioic Acid

This two-step process involves the formation of a diamide intermediate, followed by dehydration to the dinitrile.

Step 1: Amidation of Undecanedioic Acid

- In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge undecanedioic acid and a suitable catalyst, such as zinc oxide.
- Heat the mixture to melt the diacid (typically above 130°C).
- Once molten, begin stirring and gradually introduce anhydrous ammonia gas into the reaction mixture.
- Slowly raise the temperature of the reaction to 290-300°C while maintaining a steady flow of ammonia.
- Monitor the progress of the reaction by measuring the acid number of the reaction medium. The reaction is complete when the acid number reaches a minimum.

- Once the reaction is complete, stop the ammonia flow and cool the reaction mixture to obtain the crude undecanediamide.

Step 2: Dehydration of Undecanediamide to **Undecanedinitrile**

- The crude undecanediamide can be dehydrated in the presence of a dehydrating agent or catalyst at elevated temperatures.
- Purify the resulting **undecanedinitrile** by distillation under reduced pressure.

Caption: Representative workflow for the synthesis of **undecanedinitrile**.

Chemical Reactivity and Synthetic Pathways

The two nitrile groups of **undecanedinitrile** are the centers of its chemical reactivity, allowing for a variety of transformations.

Hydrolysis

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acid groups, yielding undecanedioic acid. This reaction is essentially the reverse of the synthesis described above.

Reduction

The nitrile groups can be reduced to primary amines ($-\text{CH}_2\text{NH}_2$) using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation. This reaction produces 1,11-diaminoundecane, a valuable monomer for the synthesis of polyamides (nylons).

Reactions with Organometallic Reagents

Grignard reagents and organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.

Caption: Key chemical transformations of **undecanedinitrile**.

Applications in Research and Industry

The bifunctional nature of **undecanedinitrile** makes it a valuable intermediate in several areas:

- **Polymer Synthesis:** As a precursor to 1,11-diaminoundecane, it is used in the production of specialty polyamides with unique properties.
- **Organic Synthesis:** It serves as a starting material for the synthesis of various long-chain compounds with functional groups at both ends.
- **Enzymatic Reactions:** Its affinity for the carboxylate group of enzymes makes it a subject of interest in biochemical research.

Spectroscopic Characterization

The structure of **undecanedinitrile** can be confirmed using standard spectroscopic techniques. While specific spectra are not provided here, the expected features are described below.

Infrared (IR) Spectroscopy

The IR spectrum of **undecanedinitrile** is expected to show a characteristic sharp absorption band for the C≡N stretch, typically in the range of 2260-2240 cm^{-1} . The spectrum will also feature C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around 1465 cm^{-1} . The presence of the nitrile peak is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) protons along the aliphatic chain. The protons closest to the electron-withdrawing nitrile groups will be the most deshielded and appear furthest downfield.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the chain and a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms. A ^{13}C NMR spectrum for **undecanedinitrile** is available in the SpectraBase database.[\[2\]](#)

Conclusion

Undecanedinitrile is a versatile and important chemical intermediate with a well-defined set of properties and applications. Its synthesis from readily available dicarboxylic acids and its reactivity, centered on the two terminal nitrile groups, make it a valuable tool for chemists in

both academic and industrial settings. Proper handling and a clear understanding of its chemical identity are essential for its safe and effective use. This guide provides a foundational understanding of **undecanedinitrile** to support its application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Undecanedinitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584896#undecanedinitrile-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com